2,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Overview
Description
2,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a complex organic compound characterized by the presence of a benzamide core substituted with three methoxy groups and a tetramethylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Preparation of 2,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of 2,4,5-trihydroxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,4,5-trimethoxybenzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation: The acyl chloride is reacted with 2,2,6,6-tetramethylpiperidine in the presence of a base like triethylamine to yield the final product
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products
Oxidation: Formation of 2,4,5-trimethoxybenzoic acid.
Reduction: Formation of 2,4,5-trimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the reagents used
Scientific Research Applications
2,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzene core but lacks the piperidinyl moiety.
2,4,5-Trimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide.
2,4,5-Trimethoxyamphetamine: Contains the trimethoxybenzene core but with an amphetamine side chain
Uniqueness
2,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of the trimethoxybenzene core with the tetramethylpiperidinyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .
Properties
IUPAC Name |
2,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-18(2)10-12(11-19(3,4)21-18)20-17(22)13-8-15(24-6)16(25-7)9-14(13)23-5/h8-9,12,21H,10-11H2,1-7H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQXNHXZRZZKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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